molecular formula C23H36N5O14P B12774426 Tenofovir disoproxil succinate CAS No. 1637632-97-3

Tenofovir disoproxil succinate

Cat. No.: B12774426
CAS No.: 1637632-97-3
M. Wt: 637.5 g/mol
InChI Key: CCGIINMVANPRGB-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenofovir disoproxil succinate is a nucleotide analog reverse transcriptase inhibitor used primarily in the treatment of HIV-1 infection and chronic hepatitis B. It is a prodrug of tenofovir, which is converted in the body to its active form, tenofovir diphosphate. This compound is known for its efficacy in inhibiting viral replication by targeting the reverse transcriptase enzyme, which is crucial for the replication of these viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tenofovir disoproxil succinate involves several key steps:

    Alkylation of Adenine: Adenine is alkylated with ®-4-methyl-1,3-dioxolan-2-one to produce ®-1-(6-amino-9H-purin-9-yl)propan-2-ol.

    Alkylation with Dialkyl Halomethylphosphonate: The resulting compound is then alkylated with a dialkyl halomethylphosphonate to form a dialkyl ester of ®-9-[2-(phosphonomethoxy)propyl]adenine.

    Dealkylation: The phosphonate moiety is dealkylated using a mineral acid under microwave irradiation to yield tenofovir.

    Formation of Tenofovir Disoproxil: Tenofovir is then reacted with isopropoxycarbonyl to form tenofovir disoproxil.

    Succinate Salt Formation: Finally, tenofovir disoproxil is converted to its succinate salt form.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes to enhance yield and purity. Key improvements include the use of telescoped processes to reduce the need for extraction and solvent exchange, and the addition of quaternary ammonium salts to improve the alkylation reaction .

Chemical Reactions Analysis

Types of Reactions

Tenofovir disoproxil succinate undergoes several types of chemical reactions:

    Hydrolysis: The ester bonds in tenofovir disoproxil are hydrolyzed to release tenofovir.

    Phosphorylation: Tenofovir is phosphorylated to its active form, tenofovir diphosphate.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tenofovir disoproxil succinate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying nucleotide analogs and their interactions.

    Biology: Investigated for its effects on cellular processes and viral replication.

    Medicine: Extensively used in the treatment of HIV-1 and chronic hepatitis B.

    Industry: Used in the development of antiviral drugs and formulations.

Mechanism of Action

Tenofovir disoproxil succinate is converted to tenofovir in the body, which is then phosphorylated to tenofovir diphosphate. Tenofovir diphosphate competes with the natural substrate, deoxyadenosine 5’-triphosphate, for incorporation into viral DNA by the reverse transcriptase enzyme. This results in chain termination and inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high efficacy and relatively low toxicity compared to other nucleotide analogs. Its ability to be used in combination therapies makes it a versatile and valuable compound in antiviral treatment .

Properties

CAS No.

1637632-97-3

Molecular Formula

C23H36N5O14P

Molecular Weight

637.5 g/mol

IUPAC Name

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;butanedioic acid

InChI

InChI=1S/C19H30N5O10P.C4H6O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H2,(H,5,6)(H,7,8)/t14-;/m1./s1

InChI Key

CCGIINMVANPRGB-PFEQFJNWSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C(CC(=O)O)C(=O)O

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.